2-arylbenzofurane flavonoïdes

2-Arylbenzofurans are a class of compounds that exhibit diverse biological activities and represent a fascinating subclass within the larger family of flavonoids. These molecules feature a benzofuran skeleton fused to an aromatic ring, often carrying various substituents at the 2-position of the benzofuran moiety. Due to their unique structural features, these derivatives have attracted significant interest for their potential applications in pharmaceuticals and natural product research.

Structurally, 2-arylbenzofurans can vary widely depending on the nature and position of the aryl substituent, which can include a wide range of aromatic rings such as phenyl, naphthyl, or heterocyclic groups. These compounds often display antioxidant, anti-inflammatory, and antimicrobial activities, making them promising candidates for drug discovery and development.

Their structural diversity allows for the fine-tuning of their physicochemical properties and biological activities, enabling researchers to explore a wide array of potential applications in various fields including medicine, agriculture, and cosmetics. Ongoing studies continue to uncover new bioactivities of these compounds, highlighting their importance in both basic research and applied sciences.

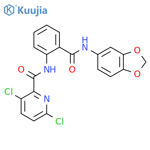

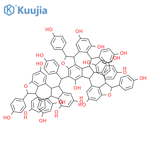

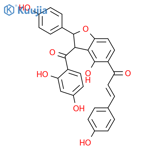

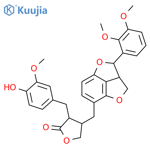

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

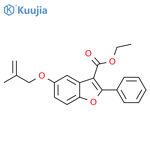

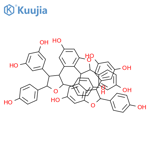

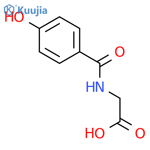

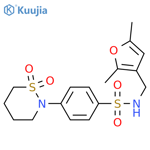

|

Pauciflorol D | 717840-10-3 | C98H74O21 |

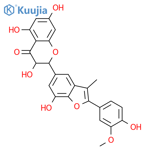

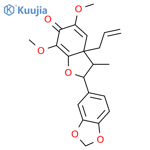

|

Pauferrol B | 946569-64-8 | C30H22O8 |

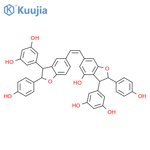

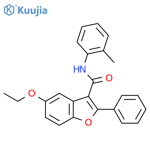

|

Stellerachama A | 1402543-75-2 | C30H30O8 |

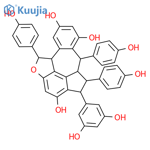

|

ethyl 5-[(2-methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate | 307552-24-5 | C21H20O4 |

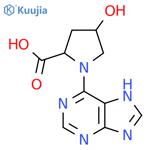

|

Silychristin; 9''-Deoxy, 7'',8''-didehydro | 2074606-99-6 | C25H20O9 |

|

Rheumlhasol A; 7bE-Isomer | 1604798-74-4 | C42H32O9 |

|

Rockiol A | 2095260-79-8 | C42H32O9 |

|

Kobophenol A | 890854-30-5 | C56H44O13 |

|

2,7'-Epoxy-3',4',5-trihydroxy-1,8'-lign-8-en-4(1H)-one; (1R,7'S,8'S)-form, 3-Methoxy, 3',4'-methylene, 5-Me ether | 104701-07-7 | C21H22O6 |

|

5-ethoxy-N-(2-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide | 929389-41-3 | C24H21NO3 |

Littérature connexe

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

Fournisseurs recommandés

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés

-

-

-

Methyl tetracosanoate Cas No: 2442-49-1

Methyl tetracosanoate Cas No: 2442-49-1 -

-